

An In-depth Technical Guide to O-Benzyl-D-tyrosine: Molecular Properties

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Compound of Interest

Compound Name: *o*-Benzyl-D-tyrosine

Cat. No.: B554738

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This guide provides essential physicochemical data for **O-Benzyl-D-tyrosine**, a protected aromatic amino acid derivative. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in peptide synthesis and other biochemical applications.

O-Benzyl-D-tyrosine is a derivative of the amino acid D-tyrosine where the hydroxyl group of the phenol side chain is protected by a benzyl group. This protection is crucial in synthetic chemistry, particularly in solid-phase peptide synthesis, to prevent unwanted side reactions.

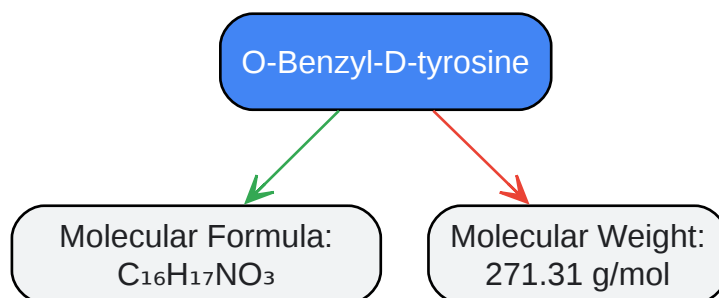
Physicochemical Data

The fundamental molecular properties of **O-Benzyl-D-tyrosine** are summarized below. This data is critical for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₇ NO ₃	[1] [2] [3]
Molecular Weight	271.31 g/mol	[1]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.



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Core molecular properties of **O-Benzyl-D-tyrosine**.

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References

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